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Compound of Interest

Compound Name:
2,3,4,6-Tetra-O-benzyl-D-

galactopyranose

Cat. No.: B1363401 Get Quote

An In-depth Technical Guide to 2,3,4,6-Tetra-O-benzyl-D-galactopyranose for Researchers

and Drug Development Professionals

Introduction
2,3,4,6-Tetra-O-benzyl-D-galactopyranose is a pivotal protected carbohydrate derivative

extensively utilized in the realms of organic synthesis, medicinal chemistry, and glycobiology.

Its structure, featuring stable benzyl ether protecting groups at the 2, 3, 4, and 6 positions of

the D-galactose core, renders it an exceptionally versatile building block. These benzyl groups

offer robust protection under a wide array of reaction conditions, yet can be readily removed via

catalytic hydrogenation. This allows for precise, regioselective manipulation and makes the

molecule an ideal glycosyl donor or acceptor in the synthesis of complex oligosaccharides,

glycoconjugates, and other carbohydrate-based structures.[1]

This guide provides a comprehensive overview of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose,

including its chemical structure, physicochemical properties, key applications in research and

drug development, and detailed experimental protocols.

Chemical Structure and Identification
The structure of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose consists of a D-galactopyranose

ring with the hydroxyl groups at positions 2, 3, 4, and 6 protected as benzyl ethers. The

anomeric hydroxyl group at position 1 remains free, allowing it to act as a glycosyl donor.
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Molecular Structure:

IUPAC Name: (3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-

ol[2]

SMILES: C1=CC=C(C=C1)COC[C@@H]2--INVALID-LINK--

O)OCC3=CC=CC=C3)OCC4=CC=CC=C4">C@@HOCC5=CC=CC=C5[2][3]

InChI Key: OGOMAWHSXRDAKZ-BJPULKCASA-N[2][3]

Physicochemical and Spectroscopic Data
A summary of the key quantitative data for 2,3,4,6-Tetra-O-benzyl-D-galactopyranose is

presented below. This data is essential for its identification, handling, and use in experimental

settings.

Property Value References

CAS Number 6386-24-9 (Primary) [3][4][5][6]

53081-25-7 (Also cited) [1]

Molecular Formula C₃₄H₃₆O₆ [2][3][4]

Molecular Weight 540.65 g/mol [3][4]

Appearance
White to off-white solid or

powder

Melting Point 64-69 °C [3][6]

Optical Activity
[α]22/D +11.0° (c = 1% in

chloroform)
[3]

Storage Temperature -20°C to <-15°C [3][4]

Spectroscopic Data: While a complete, freely available spectrum is not readily published,

characteristic NMR data for derivatives are available. For instance, the ¹³C NMR spectrum of a

C-allyl-thiazolyl derivative shows characteristic signals for the pyranose ring carbons between
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71 and 83 ppm, and the anomeric carbon at a distinct chemical shift, demonstrating the utility

of NMR in characterizing products from this precursor.[7]

Applications in Research and Drug Development
The unique structural features of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose make it a

valuable tool for chemists and pharmacologists.

Carbohydrate Chemistry: It is a fundamental building block for the synthesis of complex

carbohydrates, glycosides, and oligosaccharides.[8] Its protected hydroxyl groups allow for

controlled glycosylation reactions, enabling the construction of specific glycosidic linkages.[8]

Pharmaceutical Development: This compound is a key intermediate in the creation of novel

therapeutics, drug delivery systems, and glycoconjugates.[8][9][10] By incorporating this

galactose derivative, researchers can enhance the bioavailability and efficacy of drugs.[9][10]

Glycobiology Research: In glycobiology, it is invaluable for synthesizing probes to study

carbohydrate-protein interactions, which are crucial for understanding cellular

communication and disease mechanisms.[8]

Biotechnology: It is essential for the production of glycoproteins, aiding in the development of

vaccines and therapeutic proteins.[9]

Experimental Protocols
The following are examples of detailed experimental methodologies where 2,3,4,6-Tetra-O-
benzyl-D-galactopyranose or its immediate derivatives are used.

Protocol 1: Synthesis of a C-Glycoside Derivative
This protocol details the synthesis of (1R)-2,3,4,6-Tetra-O-benzyl-1-C-allyl-1-deoxy-1-C-(2-

thiazolyl)-d-galactopyranose, a C-glycoside, which is more stable to hydrolysis than O-

glycosides.[7]

Materials:

2,3,4,6-Tetra-O-benzyl-D-galactopyranose derivative (thiazolylketol acetate)
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Activated 4 Å powdered molecular sieves

Anhydrous Dichloromethane (CH₂Cl₂)

Allyltrimethylsilane

Trimethylsilyl triflate (TMSOTf)

Triethylamine

Celite

Procedure:

A mixture of the starting galactopyranose derivative (0.75 mmol), activated 4 Å molecular

sieves (0.50 g), and anhydrous CH₂Cl₂ (7.5 mL) is stirred at room temperature under a

nitrogen atmosphere for 10 minutes.[7]

Allyltrimethylsilane (7.50 mmol) and trimethylsilyl triflate (0.75 mmol) are added to the

mixture.[7]

The reaction mixture is stirred at room temperature for 5 hours.[7]

The reaction is quenched by adding triethylamine (0.30 mL).[7]

The mixture is diluted with CH₂Cl₂ (50 mL) and filtered through a pad of Celite.[7]

The filtrate is concentrated, and the residue is purified by column chromatography on silica

gel (cyclohexane-AcOEt, 8:1) to yield the final C-glycoside product.[7]

Protocol 2: Synthesis of a Disaccharide Analog
This protocol describes the Bi(OTf)₃-catalyzed coupling reaction to form a non-reducing

disaccharide, a trehalose analog.[11]

Materials:

2,3,4,6-tetra-O-benzyl-1-C-phenyl-α-D-glucopyranose (a derivative of the title compound)
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2,3,4,6-tetra-O-benzyl-D-glucopyranose (glycosyl acceptor)

Bismuth(III) triflate (Bi(OTf)₃)

Calcium Sulfate (CaSO₄)

Dichloromethane (CH₂Cl₂)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Saturated Sodium Chloride (NaCl) solution

Sodium Sulfate (Na₂SO₄)

Procedure:

To a suspension of Bi(OTf)₃ (0.007 mmol), the glycosyl donor (0.09 mmol), and CaSO₄

(approx. 100 mg) in CH₂Cl₂ (3.5 mL), the glycosyl acceptor (0.13 mmol) is added at 0 °C

under an Argon atmosphere.[11]

The resulting mixture is stirred for 15 hours at 0 °C.[11]

The reaction is quenched by the addition of a saturated NaHCO₃ solution (5 mL).[11]

The mixture is extracted with CH₂Cl₂, and the organic layer is washed with water and a

saturated NaCl solution.[11]

The organic layer is dried over Na₂SO₄, and the solvent is evaporated under reduced

pressure.[11]

The crude product is purified by preparative silica gel TLC (ethyl acetate/hexane = 1/3) to

give the desired disaccharide.[11]

Visualizing Synthetic Utility
As 2,3,4,6-Tetra-O-benzyl-D-galactopyranose is a synthetic intermediate, its primary role is

not in a biological signaling pathway but in a synthetic one. The following diagram illustrates its

general use as a glycosyl donor in a glycosylation reaction.
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Caption: Synthetic workflow of 2,3,4,6-Tetra-O-benzyl-D-galactopyranose in glycosylation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1363401?utm_src=pdf-body-img
https://www.benchchem.com/product/b1363401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1363401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates the key steps in a patented synthesis method for 2,3,4,6-tetra-

O-benzyl-D-galactose.

Synthetic Pathway

D-Galactose

Acetic Anhydride,
Catalyst,

2-Mercaptobenzothiazole

Benzothiazolylthioacetyl
galactose

Potassium Hydroxide,
Benzyl Chloride

Benzothiazolylthiotetrabenzyl
galactose

N-Bromosuccinimide

2,3,4,6-Tetra-O-benzyl-
D-galactopyranose
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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